molecular formula C19H18Cl2N6O B2980532 (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 1291834-01-9

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2980532
CAS No.: 1291834-01-9
M. Wt: 417.29
InChI Key: HGKSJBGVPHKJCA-UHFFFAOYSA-N
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Description

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex synthetic organic molecule designed for research applications. Its structure incorporates a 1,2,3-triazole ring linked via a methanone group to a piperazine moiety, both of which are substituted with chlorophenyl groups. This specific architecture is of significant interest in medicinal chemistry and pharmacology research. The 1,2,3-triazole scaffold is a privileged structure in drug discovery, known for its stability and versatility. Compounds featuring the triazole ring have been associated with a wide range of pharmacological activities, including antibacterial properties . Simultaneously, the piperazine moiety is a common pharmacophore found in many central nervous system (CNS)-active compounds, contributing to antidepressant and neuropharmacological effects by interacting with various neurotransmitter receptors . The combination of these two moieties in a single molecule creates a hybrid structure with potential for multi-target activity or for use as a chemical probe in biochemical assays. This compound is exclusively intended for research purposes. It serves as a valuable building block or lead compound in structure-activity relationship (SAR) studies, target identification, and mechanism of action studies. Researchers can utilize it to explore interactions with biological targets such as enzymes and receptors, particularly those relevant to CNS disorders and infectious diseases. It is not designed for human or veterinary therapeutic applications.

Properties

CAS No.

1291834-01-9

Molecular Formula

C19H18Cl2N6O

Molecular Weight

417.29

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25)

InChI Key

HGKSJBGVPHKJCA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone , often referred to as Compound X , is a triazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Compound X features a complex structure characterized by:

  • A triazole ring known for its diverse biological activities.
  • A piperazine moiety , which is commonly associated with various therapeutic effects.
  • Substituents such as 4-chlorophenyl and 3-chlorophenyl groups that may enhance its pharmacological profile.

The molecular formula is C19H18Cl2N6OC_{19}H_{18}Cl_2N_6O with a molecular weight of approximately 417.3 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H18Cl2N6OC_{19}H_{18}Cl_2N_6O
Molecular Weight417.3 g/mol
IUPAC Name[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

Antimicrobial Properties

Triazole derivatives, including Compound X, have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole rings exhibit significant antifungal and antibacterial activities. For example, a study demonstrated that similar triazole compounds effectively inhibited the growth of various fungal strains, suggesting a potential application in treating fungal infections .

Anticancer Activity

The anticancer potential of Compound X is supported by its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that triazole derivatives can disrupt cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation . For instance, a comparative study noted that modifications to the piperazine structure could enhance the cytotoxic effects against breast cancer cells .

Neuropharmacological Effects

Piperazine derivatives are often linked to neuropharmacological activity. Compound X's piperazine component may contribute to its potential as an antidepressant or anxiolytic agent. Preclinical studies have indicated that similar compounds can modulate serotonin receptors, which are critical in mood regulation .

The synthesis of Compound X typically involves multi-step organic reactions, including:

  • Formation of the triazole ring via azide and alkyne coupling.
  • Introduction of the piperazine moiety through nucleophilic substitution reactions.

The mechanism of action for Compound X is hypothesized to involve:

  • Interaction with specific biological targets such as enzymes or receptors related to its therapeutic effects.
  • Modulation of signaling pathways associated with cell proliferation and apoptosis.

Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of Compound X against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL, demonstrating significant antifungal activity compared to standard antifungal agents .

Study 2: Anticancer Efficacy

In another investigation, Compound X was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating potent anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound 1,2,3-Triazole + piperazine - 4-Chlorophenylamino (triazole)
- 3-Chlorophenyl (piperazine)
~438.3* Inferred: Potential antiviral (HIV IN inhibition)
Compound 13d (Piroxicam analog) Isoxazolone + arylpiperazine - 4-Fluorophenyl
- Piperazine-linked amide
~420.4 Anti-HIV (EC₅₀: 20–25 µM)
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Thienopyrimidine + piperazine - 4-Chlorophenyl (thienopyrimidine)
- 3-Methylphenyl (piperazine)
434.9 Inferred: Kinase inhibition (structural similarity to kinase inhibitors)
(4-(3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone Triazolopyrimidine + piperazine - 4-Chlorophenyl (triazolo-pyrimidine)
- Cyclohexyl (methanone)
425.9 Inferred: Nucleotide analog (e.g., antiviral)

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s 1,2,3-triazole and dual chlorophenyl groups differentiate it from thienopyrimidine- or triazolopyrimidine-based analogs (e.g., ). These structural variations may influence binding kinetics and selectivity.
  • Compared to piroxicam-derived anti-HIV compounds (e.g., 13d), the target lacks an isoxazolone ring but retains the piperazine and aryl groups critical for interacting with viral integrase .

Comparison with Analogues :

  • Compound 13d (piroxicam analog) was synthesized via amide coupling between a modified piroxicam scaffold and arylpiperazines .
  • Thienopyrimidine derivatives (e.g., ) often employ Suzuki-Miyaura cross-coupling for aryl group introduction.

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

  • Anti-HIV Activity : Piperazine-containing compounds (e.g., 13d) inhibit HIV integrase (IN) by mimicking the binding mode of raltegravir, a clinically used IN inhibitor . The target’s piperazine and chlorophenyl groups may facilitate similar interactions.
  • Kinase Inhibition: Thienopyrimidine analogs (e.g., ) target ATP-binding pockets in kinases.

Physicochemical Properties

  • Lipophilicity : The dual chlorophenyl substituents enhance lipophilicity (logP ~3.5*), comparable to compound 13d (logP ~3.1) . This may improve membrane permeability but reduce aqueous solubility.

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